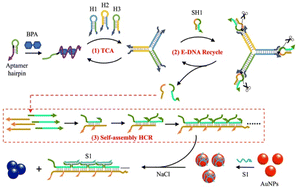Dual-amplification colorimetric detection of bisphenol A based on catalytic hairpin assembly and DNAzyme-caused fragment self-assembly hybridization chain reaction†
Analytical Methods Pub Date: 2023-05-16 DOI: 10.1039/D3AY00409K
Abstract
An efficient and innovative strategy for colorimetric detection of bisphenol A (BPA) is shown here based on target-induced catalytic hairpin assembly (CHA) and DNAzyme-caused fragment self-assembly hybridization chain reaction (HCR). BPA can bind with its aptamer hairpin to trigger CHA, thus forming Y-shaped DNA nanostructures with an enzyme-strand (E-DNA) tail. Subsequently, the E-DNA can cyclically cleave the substrate hairpin, generating many fragments which can cause self-assembly HCR to form long strand DNA. Finally, the formed long strand DNA can hybridize with short single strand DNA on AuNPs, causing the color change of AuNPs from red to blue. Six important detection conditions of the proposed aptasensor were optimized. Under optimal conditions, the biosensor has high sensitivity for BPA detection at concentrations ranging from 0.8 pM to 500 pM and the detection limit is as low as 0.2 pM, providing a promising prospective ultrasensitive detection of BPA.


Recommended Literature
- [1] Novel 3D-networked melamine–naphthalene–polyamic acid nanofillers doped in vinyl ester resin for higher flame retardancy
- [2] How side chains affect conformation and electrical properties of poly(acrylic acid) in solution?
- [3] Wide visible-range activatable fluorescence ZnSe:Eu3+/Mn2+@ZnS quantum dots: local atomic structure order and application as a nanoprobe for bioimaging†
- [4] Contents list
- [5] Back cover
- [6] Fe/Fe3C modification to effectively achieve high-performance Si–C anode materials†
- [7] Pterocladiella capillacea-stabilized silver nanoparticles as a green approach toward antibacterial biomaterials†
- [8] Joint Pharmaceutical Analysis Group
- [9] Heteroatoms in graphdiyne for catalytic and energy-related applications
- [10] Sequestration of ruthenium residues via efficient fluorous-enyne termination†

Journal Name:Analytical Methods
Research Products
-
CAS no.: 121080-96-4
-
CAS no.: 1718-53-2
-
CAS no.: 14651-42-4









